

Hinnuliquinone: A Natural Product Inhibitor of HIV-1 Protease

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hinnuliquinone

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An In-depth Technical Guide for Drug Development Professionals

This document provides a comprehensive technical overview of **hinnuliquinone**, a naturally occurring bis-indolyl quinone, and its potential as an inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease. HIV-1 protease is a critical enzyme in the viral life cycle, making it a key target for antiretroviral therapy.^{[1][2]} The emergence of drug-resistant viral strains necessitates the discovery of new classes of inhibitors, and natural products like **hinnuliquinone** represent a promising avenue for research.^[1]

Source and Isolation of Hinnuliquinone

Hinnuliquinone is a C2-symmetric dimeric non-peptide fungal metabolite.^{[1][3]} It is a bis-indolyl-2,5-dihydroxybenzoquinone pigment that has been isolated from the fungus *Nodulisporium hinnuleum* and an unidentified endophytic fungus found inhabiting the leaves of Oak trees (*Quercus coccifera*).^{[3][4]} The isolation process typically involves bioassay-guided fractionation of microbial extracts. A common, though labor-intensive, method involves multiple rounds of high-performance liquid chromatography (HPLC) to purify the compound from the crude fungal extract.^[4]

Quantitative Inhibitory Activity

Hinnuliquinone has demonstrated potent inhibitory activity against both wild-type and clinically resistant strains of HIV-1 protease. The key quantitative metrics for its inhibitory potential are summarized below.

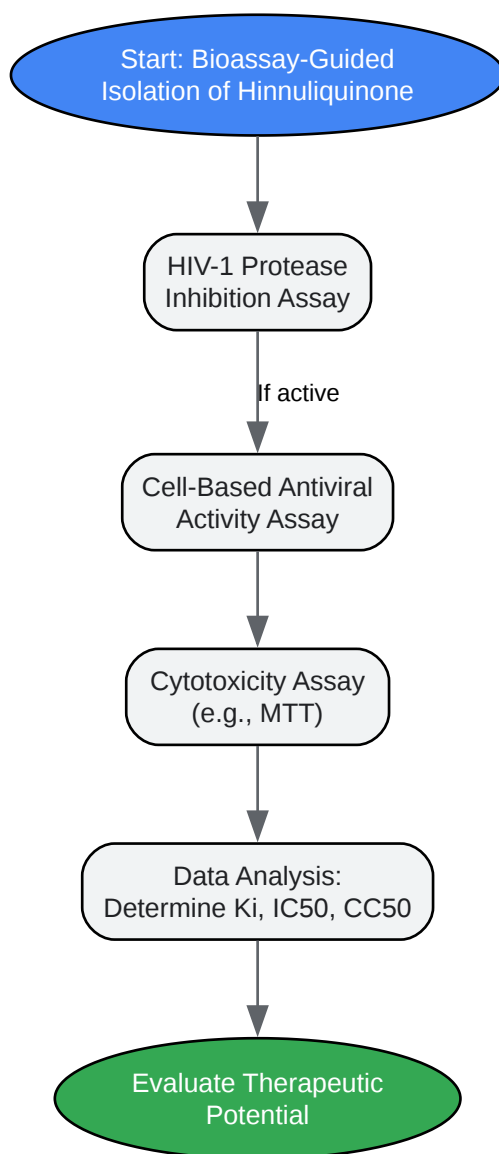
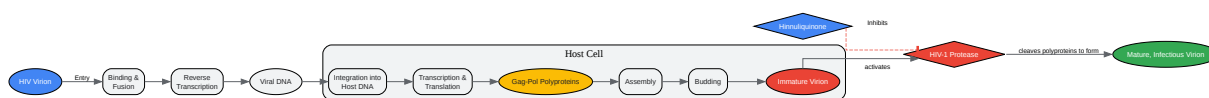
Table 1: Inhibitory Activity of **Hinnuliquinone** against HIV-1 Protease

Target Enzyme	Parameter	Value (μM)	Reference
Wild-Type HIV-1 Protease	K _i	0.97	[1]
Clinically Resistant (A44) HIV-1 Protease	K _i	1.25	[1]
Wild-Type HIV-1 Protease	IC ₅₀	2.5	[4]
Mutant HIV-1 Protease	IC ₅₀	1.8	[4]

Mechanism of Action

HIV-1 protease is an aspartyl protease that functions as a homodimer.[2][5] Its essential role is to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins, a crucial step for the maturation of infectious virions.[2][6][7] HIV protease inhibitors act by binding to the active site of the enzyme, preventing it from processing these polyproteins.[8]

Hinnuliquinone is a competitive inhibitor that binds to the active site of the HIV-1 protease.[1][8] Crystallographic analysis of the inhibitor-bound enzyme has revealed that the C2-symmetry of the **hinnuliquinone** molecule is a key feature for its activity, allowing it to fit effectively within the C2-symmetric active site of the protease dimer.[1] By occupying the active site, it mimics the transition state of the natural substrate and blocks the cleavage of viral polyproteins, thus halting the viral maturation process.[1][9]



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- To cite this document: BenchChem. [Hinnuliquinone: A Natural Product Inhibitor of HIV-1 Protease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673249#hinnuliquinone-as-a-natural-hiv-1-protease-inhibitor]

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